molecular formula C19H21Cl B8300250 4-Cyclohexylphenyl-phenylchloromethane

4-Cyclohexylphenyl-phenylchloromethane

Cat. No. B8300250
M. Wt: 284.8 g/mol
InChI Key: CFZHJUTUVOJFEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04238498

Procedure details

76 g (0.286 mol) of 4-cyclohexylphenylphenylcarbinol are introduced in portions into a mixture of 143 ml (2 mols) of thionyl chloride and 200 ml of benzene at 70° C. The reaction mixture is heated to 70° C. for 15 hours and then evaporated. The oil which remains is stirred with petroleum ether, whereupon it solidifies to a crystal sludge. 79 g (96% of theory) of 4-cyclohexylphenyl-phenylchloromethane of melting point 75° C. are obtained. ##STR7##
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
143 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)O)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.S(Cl)([Cl:23])=O>C1C=CC=CC=1>[CH:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH:13]([C:15]3[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=3)[Cl:23])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
76 g
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(O)C1=CC=CC=C1
Name
Quantity
143 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The oil which remains is stirred with petroleum ether, whereupon it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C1=CC=C(C=C1)C(Cl)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 79 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.